
N-Benzyl-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-D-phenylalanine: is a derivative of the amino acid phenylalanine, where a benzyl group is attached to the nitrogen atom of the amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine, followed by benzylation. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as asymmetric hydrogenation and enzymatic synthesis are also explored for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form N-benzyl-D-phenylalaninol.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N-benzyl-D-phenylalaninol.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Benzyl-D-phenylalanine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound to understand the behavior of aromatic amino acids in biological systems .
Medicine: Its structural similarity to phenylalanine makes it a valuable tool in medicinal chemistry .
Industry: this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes .
Mecanismo De Acción
The mechanism of action of N-Benzyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, allowing it to modulate their activity. This modulation can lead to changes in biochemical pathways, influencing processes like signal transduction and metabolic regulation .
Comparación Con Compuestos Similares
N-Benzyl-L-phenylalanine: Similar in structure but with the L-isomer of phenylalanine.
N-Carbamoyl-D-phenylalanine: Contains a carbamoyl group instead of a benzyl group.
N-Acetyl-D-phenylalanine: Contains an acetyl group instead of a benzyl group.
Uniqueness: N-Benzyl-D-phenylalanine is unique due to its specific stereochemistry and the presence of the benzyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
85114-36-9 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
(2R)-2-(benzylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m1/s1 |
Clave InChI |
PIVJVCRQCUYKNZ-OAHLLOKOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)NCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


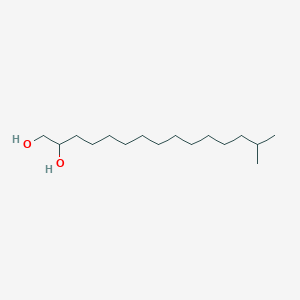
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
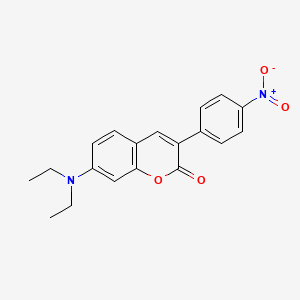

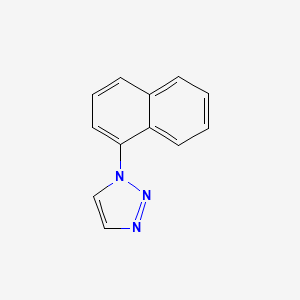
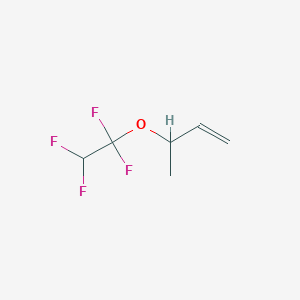
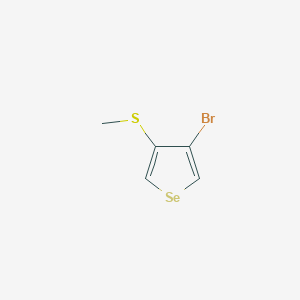
![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
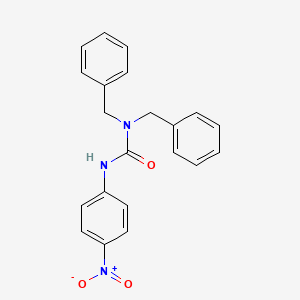
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)
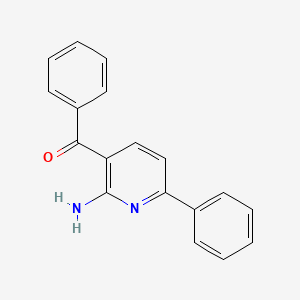
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)

